
2-Cyanophenyl isothiocyanate
Overview
Description
2-Cyanophenyl isothiocyanate is an organic compound with the molecular formula C₈H₄N₂S. It is a derivative of phenyl isothiocyanate, where a cyano group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanophenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This traditional method involves the reaction of primary amines with thiophosgene.
From Amines and Carbon Disulfide: Another method involves the reaction of primary amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.
From Phenyl Chlorothionoformate: This method involves the reaction of primary amines with phenyl chlorothionoformate.
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more cost-effective methods. One such method is the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyanophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Used in substitution reactions to form thioureas.
Nucleophiles: Participate in addition reactions.
Catalysts: Such as DBU, used to facilitate reactions.
Major Products
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-Cyanophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical syntheses and bioconjugation techniques .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the cyano group, making it less reactive in certain applications.
Methyl isothiocyanate: Smaller and less complex, used in different contexts.
Benzyl isothiocyanate: Similar structure but with a benzyl group instead of a cyano group.
Uniqueness
2-Cyanophenyl isothiocyanate is unique due to the presence of the cyano group, which enhances its reactivity and allows for a broader range of applications in chemical synthesis and research .
Properties
IUPAC Name |
2-isothiocyanatobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYPPBFBJXNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231104 | |
Record name | 2-Cyanophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81431-98-3 | |
Record name | 2-Cyanophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081431983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyanophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isothiocyanatobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research regarding 2-cyanophenyl isothiocyanate?
A1: The research demonstrates that this compound can undergo a novel Mn(III)-mediated cascade reaction, resulting in the formation of a new polycondensed heterocycle. [, ] This finding highlights the potential of this compound as a building block for synthesizing complex heterocyclic compounds with potential applications in various fields.
Q2: How is the structure of the new polycondensed heterocycle characterized?
A2: The synthesized polycondensed heterocycle is characterized using X-ray crystallography. [, ] This technique provides detailed information about the molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.
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